molecular formula C25H30N4O4 B2555213 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 892265-88-2

7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Katalognummer: B2555213
CAS-Nummer: 892265-88-2
Molekulargewicht: 450.539
InChI-Schlüssel: ZKOXRYDYYILZRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazoline-2,4-dione derivative featuring a 3-pentyl substituent and a piperazine-1-carbonyl group substituted with a 2-methoxyphenyl moiety at position 5. The quinazoline dione core is a pharmacologically privileged structure, often associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .

Eigenschaften

CAS-Nummer

892265-88-2

Molekularformel

C25H30N4O4

Molekulargewicht

450.539

IUPAC-Name

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H30N4O4/c1-3-4-7-12-29-24(31)19-11-10-18(17-20(19)26-25(29)32)23(30)28-15-13-27(14-16-28)21-8-5-6-9-22(21)33-2/h5-6,8-11,17H,3-4,7,12-16H2,1-2H3,(H,26,32)

InChI-Schlüssel

ZKOXRYDYYILZRQ-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=O

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Quinazoline core : A bicyclic structure known for its diverse pharmacological properties.
  • Piperazine moiety : Often associated with central nervous system activity.
  • Methoxyphenyl group : Imparts lipophilicity and influences receptor binding.

Antidepressant-like Activity

Recent studies have indicated that derivatives of (2-methoxyphenyl)piperazine , including the compound , exhibit significant antidepressant-like activity. This is primarily attributed to their affinity for serotonergic receptors, particularly:

  • 5-HT1A receptors : These receptors are crucial in mood regulation. Compounds with high affinity for these receptors often demonstrate antidepressant effects.
  • 5-HT6 and 5-HT7 receptors : Engagement with these receptors may enhance cognitive functions and mood stabilization.

In vivo studies have shown that derivatives can produce significant effects in behavioral tests such as the tail suspension test, indicating their potential as antidepressants. For instance, one study reported that a related compound exhibited a stronger effect than imipramine at a dose of 2.5 mg/kg body weight .

Receptor Binding Affinity

The binding affinities of various derivatives have been evaluated through radiolabeled ligand binding assays:

CompoundReceptor TypeKi (nM)
Compound A5-HT1A<1
Compound B5-HT634
Compound C5-HT750

These findings suggest that compounds with a piperazine ring and methoxy substitutions can significantly modulate serotonergic activity, which is critical for developing new antidepressants .

Neurotoxicity and Safety Profile

While exploring the therapeutic potential of these compounds, it is essential to consider their safety profiles. Neurotoxicity assessments have been conducted using the rotarod test and locomotor activity tests in mice. The results indicated:

  • Sedative effects were observed at an ED50 of 17.5 mg/kg body weight.
  • Neurotoxicity was noted at a TD50 of 53.2 mg/kg body weight.

These findings highlight the need for careful dose management when considering these compounds for therapeutic use .

Study on Antidepressant Effects

In a controlled study involving various piperazine derivatives, researchers synthesized multiple compounds and evaluated their effects on behavior in animal models. The study concluded that certain derivatives demonstrated significant antidepressant-like effects comparable to established medications like imipramine. The most promising candidates were those with high affinity for the 5-HT1A receptor, which correlated with reduced immobility time in the tail suspension test .

Pharmacokinetic Evaluation

Another research effort focused on the pharmacokinetics of selected quinazoline derivatives. The study measured absorption, distribution, metabolism, and excretion (ADME) profiles, indicating favorable characteristics such as:

  • Good oral bioavailability
  • Moderate half-lives suitable for once-daily dosing
  • Minimal hepatic metabolism, reducing potential drug-drug interactions

These pharmacokinetic properties suggest that such compounds could be developed into viable oral medications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. For instance, compounds similar to 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione have been tested against various bacterial strains, showing promising results against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in the structure enhances antibacterial activity, making these compounds potential candidates for antibiotic development.

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. Studies have demonstrated that certain quinazoline-based compounds can inhibit the proliferation of cancer cell lines such as K562 and MCF-7. The mechanism often involves the induction of apoptosis in cancer cells through various pathways . The specific structural features of this compound may enhance its efficacy against malignant cells.

Neurological Applications

The piperazine moiety present in this compound suggests potential applications in treating neurological disorders. Compounds containing piperazine have been explored for their effects on serotonin receptors and may be beneficial in developing antidepressants or anxiolytics .

Anti-inflammatory Effects

There is growing interest in quinazoline derivatives for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways could lead to therapeutic applications in treating chronic inflammatory diseases .

Case Study: Antimicrobial Screening

In a recent screening study, various quinazoline derivatives were evaluated for their antimicrobial efficacy. Among them, compounds structurally related to this compound displayed significant inhibition zones against tested microorganisms . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Research Findings on Anticancer Activity

A study focused on the anticancer effects of quinazoline derivatives reported that specific substitutions at the 3-position significantly enhanced cytotoxicity against cancer cell lines. The findings suggest that further modifications of this compound could yield more potent anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 of the quinazoline dione core significantly impacts physicochemical and biological properties:

Compound Name Position 3 Substituent Molecular Weight Key Properties Reference
Target Compound Pentyl (C₅H₁₁) ~484.55* High lipophilicity, potential CNS penetration
3-(2-Phenylethyl) Analog (958583-74-9) 2-Phenylethyl (C₈H₉) 484.55 Increased aromaticity, reduced flexibility
5-Fluoro Antineoplastic Analog Fluorobenzyl N/A Enhanced metabolic stability, anticancer activity

*Calculated based on .

Key Findings :

  • The pentyl chain in the target compound offers greater flexibility and lipophilicity compared to the rigid 2-phenylethyl group in its analog, which may improve blood-brain barrier penetration .
  • Fluorinated analogs (e.g., 5-fluoro derivatives) demonstrate antineoplastic activity, suggesting halogenation enhances cytotoxicity or target binding .
Piperazine Substituent Modifications

Variations in the piperazine-1-carbonyl group influence target selectivity and pharmacokinetics:

Compound Name Piperazine Substituent Biological Activity Reference
Target Compound 2-Methoxyphenyl Unknown (hypothesized CNS activity)
Cyclohexylpiperazine Analog Cyclohexyl Unknown (higher lipophilicity)
Pyrimidinylpiperazine Antineoplastic Pyrimidin-2-yl Anticancer (PARP inhibition?)

Key Findings :

  • The 2-methoxyphenyl group may engage in hydrogen bonding or π-π stacking with receptors, a feature shared with serotonin receptor modulators .
  • Pyrimidinylpiperazine substituents (e.g., in CAS 1401682-78-7) are linked to antineoplastic activity, possibly via PARP or kinase inhibition .
  • Cyclohexylpiperazine analogs exhibit increased steric bulk, which could reduce solubility but enhance binding to hydrophobic pockets .
Core Modifications in Quinazoline Diones

Modifications to the quinazoline dione core itself are critical for activity:

Compound Name Core Modification Biological Activity Reference
Target Compound Unmodified Unknown
Trifluoromethylquinazoline Dione 8-Trifluoromethyl Antiviral/anticancer potential
Coumarin-Linked Quinazoline Chromen-2-one (coumarin) Antioxidant/antimicrobial

Key Findings :

  • Coumarin hybrids (e.g., chromen-2-one derivatives) demonstrate antioxidant activity, suggesting structural versatility for multifunctional drug design .

Q & A

Q. What are the common synthetic routes for preparing 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves coupling a quinazoline-dione core with a piperazine derivative. Key steps include:

  • Amide bond formation : Use coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to link the quinazoline-dione carboxyl group to the piperazine moiety .
  • Functionalization of the quinazoline core : Introduce the pentyl group at the 3-position via alkylation or nucleophilic substitution.
  • Final purification : Chromatography or recrystallization to isolate the product.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm regioselectivity and substitution patterns. For example, aromatic protons in the 2-methoxyphenyl group appear as distinct singlets or doublets in the δ 6.5–7.5 ppm range .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., observed [M+H]⁺ peak matching theoretical calculations) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What are the hypothesized pharmacological targets for this compound?

The quinazoline-dione scaffold is associated with kinase inhibition (e.g., phosphodiesterases, tyrosine kinases), while the 2-methoxyphenylpiperazine moiety may target serotonin or adrenergic receptors. Computational docking studies are recommended to explore binding affinities .

Advanced Research Questions

Q. How can regioselectivity challenges during the coupling of the piperazine and quinazoline-dione moieties be addressed?

  • Optimizing reaction conditions : Use polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to minimize side reactions.
  • Catalyst screening : Test Brønsted acids (e.g., TFA) to enhance activation of the carbonyl group .
  • Monitoring intermediates : Employ LC-MS to track reaction progress and identify byproducts like unreacted starting materials or hydrolyzed intermediates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Dynamic effects analysis : Consider rotational barriers in the piperazine ring, which may cause signal broadening or splitting. Variable-temperature NMR can confirm conformational exchange .
  • Isotopic labeling : Use deuterated analogs to assign overlapping proton signals.
  • Comparative studies : Cross-reference with structurally similar compounds (e.g., pyrimidine-dione derivatives) to identify consistent spectral features .

Q. What strategies are effective for improving the compound’s solubility and bioavailability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the pentyl chain or quinazoline nitrogen.
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility without altering bioactivity .
  • Nanoparticle encapsulation : Use lipid-based carriers to improve cellular uptake in in vitro assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Modular substitutions : Synthesize analogs with varying piperazine substituents (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) to assess target selectivity .
  • Biological assays : Test inhibition against a panel of kinases or receptors using fluorescence polarization or SPR-based binding assays.
  • Computational modeling : Perform MD simulations to predict interactions with ATP-binding pockets or GPCRs .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., TFA).
  • Waste disposal : Follow EPA guidelines for halogenated organic waste, particularly if chlorinated solvents are used .

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Reagent purity : Ensure anhydrous conditions and freshly distilled solvents to prevent hydrolysis.
  • Stoichiometry adjustment : Increase the equivalents of the piperazine derivative to drive the reaction to completion.
  • Alternative coupling agents : Test HATU or DCC as substitutes for EDC/HOAt .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.